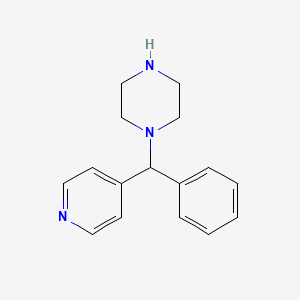

1-(Phenyl(pyridin-4-yl)methyl)piperazine

Vue d'ensemble

Description

1-(Phenyl(pyridin-4-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a phenyl group, a pyridin-4-yl group, and a piperazine ring, making it a versatile building block in medicinal chemistry.

Méthodes De Préparation

The synthesis of 1-(Phenyl(pyridin-4-yl)methyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach includes the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Analyse Des Réactions Chimiques

1-(Phenyl(pyridin-4-yl)methyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted piperazine derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 1-(Phenyl(pyridin-4-yl)methyl)piperazine

- Molecular Formula : C15H17N3

- Molecular Weight : 241.32 g/mol

The compound features a piperazine ring substituted with a phenyl group and a pyridine moiety, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems. It exhibits properties that may be beneficial in treating various neurological disorders.

- Antidepressant Activity : Research indicates that derivatives of this compound can modulate serotonin receptors, suggesting potential antidepressant effects. A study demonstrated that compounds with similar structures showed increased serotonin receptor affinity, leading to improved mood-related behaviors in animal models.

- Anxiolytic Effects : The compound's interaction with GABA receptors has been explored, indicating possible anxiolytic properties. In vitro studies have shown that it can enhance GABAergic transmission, which is crucial for anxiety regulation.

Anticancer Research

The compound has also been studied for its anticancer properties. Its ability to induce apoptosis in cancer cells has been documented.

- Mechanism of Action : It appears to activate apoptotic pathways through the modulation of the Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death in various cancer cell lines.

- Case Study : A study focused on the effects of similar piperazine derivatives on breast cancer cells showed significant inhibition of cell proliferation and migration, highlighting the potential of this compound in cancer therapy.

Antimicrobial Properties

Recent research has suggested that this compound exhibits antimicrobial activity against various pathogens.

- Broad-Spectrum Activity : Laboratory tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Antidepressant, Anticancer, Antimicrobial |

| 1-(Pyridin-2-yl)piperazine | Structure | Antidepressant |

| 1-(Benzyl)piperazine | Structure | Anxiolytic |

Future Directions in Research

The ongoing exploration of this compound's applications suggests several avenues for future research:

- Development of Novel Derivatives : Synthesizing derivatives with enhanced potency and selectivity for specific targets could lead to more effective therapeutic agents.

- Clinical Trials : Further investigation through clinical trials is necessary to validate the efficacy and safety of this compound in humans.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities will provide insights into optimizing its use in therapy.

Mécanisme D'action

The mechanism of action of 1-(Phenyl(pyridin-4-yl)methyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and leading to therapeutic effects in neurological disorders .

Comparaison Avec Des Composés Similaires

1-(Phenyl(pyridin-4-yl)methyl)piperazine can be compared with other piperazine derivatives such as:

1-(4-Pyridyl)piperazine: This compound is used as a building block for medicinally important molecules.

1-Methyl-4-(piperidin-4-yl)piperazine: Known for its use in synthetic applications and as a catalyst in condensation reactions.

4-Piperazinopyridine: Employed in the synthesis of antibacterial agents and other bioactive compounds.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic versatility compared to other piperazine derivatives .

Activité Biologique

1-(Phenyl(pyridin-4-yl)methyl)piperazine is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a phenyl group and a pyridine moiety. The molecular formula is , with a molecular weight of approximately 218.31 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of serotonin receptors, which are crucial in regulating mood and anxiety. Additionally, studies suggest that it may inhibit certain kinases involved in cancer progression, thus positioning it as a potential therapeutic agent in oncology.

Biological Activity Summary

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Antidepressant Effects : A study explored the compound's interaction with serotonin receptors, demonstrating its potential as an antidepressant by increasing serotonin availability in synaptic clefts. This effect was measured using behavioral assays in rodent models .

- Antitumor Activity : Research published in Molecular Pharmacology indicated that this compound effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation pathways. The study provided IC50 values indicating significant potency against breast cancer cells .

- Neuroprotective Properties : In a neuropharmacological study, the compound was shown to enhance cognitive function and memory retention in animal models through modulation of cholinergic signaling, suggesting its potential in treating neurodegenerative diseases like Alzheimer's .

Propriétés

IUPAC Name |

1-[phenyl(pyridin-4-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYEGULHTYSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407677 | |

| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104523-21-9 | |

| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.